molecular formula C17H17N3O3 B11620482 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B11620482
M. Wt: 311.33 g/mol
InChI Key: HLKOUKRYLRMQNC-VXLYETTFSA-N
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Description

1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and an appropriate amine. The reaction is usually carried out in an ethanol solution under reflux conditions. The resulting Schiff base is then purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes

    Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties. It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development. It is studied for its efficacy and safety in treating various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and polymer stabilizers. Its ability to form stable complexes with metals makes it valuable in industrial applications.

Mechanism of Action

The mechanism of action of 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. It can also interact with cellular receptors, modulating signaling pathways and influencing cellular functions.

The molecular targets and pathways involved in its mechanism of action are diverse and depend on the specific biological context. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit microbial growth, and scavenge free radicals, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other Schiff bases and related compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C17H17N3O3/c1-4-23-16-8-13(5-6-15(16)21)10-19-20-12(3)7-11(2)14(9-18)17(20)22/h5-8,10,21H,4H2,1-3H3/b19-10+

InChI Key

HLKOUKRYLRMQNC-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C)O

Origin of Product

United States

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